molecular formula C20H19ClN4O2 B11297707 [5-(4-Chlorophenyl)-1,2-oxazol-3-yl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

[5-(4-Chlorophenyl)-1,2-oxazol-3-yl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B11297707
M. Wt: 382.8 g/mol
InChI Key: BPSDNVOZXJWGSX-UHFFFAOYSA-N
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Description

1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is a complex organic compound that features a combination of heterocyclic structures The compound includes an oxazole ring, a piperazine ring, and a pyridine ring, each contributing to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. The piperazine and pyridine rings are then introduced through subsequent reactions, often involving nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-(4-METHOXYPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE
  • 1-[5-(4-FLUOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE

Uniqueness

1-[5-(4-CHLOROPHENYL)-1,2-OXAZOLE-3-CARBONYL]-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C20H19ClN4O2

Molecular Weight

382.8 g/mol

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H19ClN4O2/c21-17-3-1-16(2-4-17)19-13-18(23-27-19)20(26)25-11-9-24(10-12-25)14-15-5-7-22-8-6-15/h1-8,13H,9-12,14H2

InChI Key

BPSDNVOZXJWGSX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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